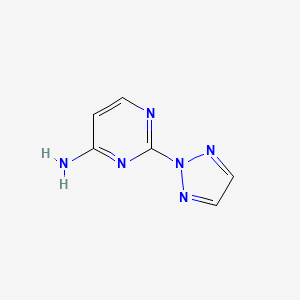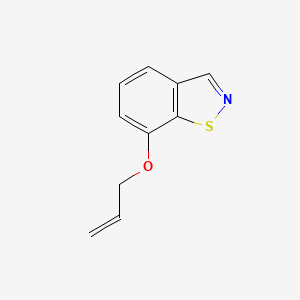
Z-Ile-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Isoleucine-Alanine-OH: is a dipeptide compound consisting of isoleucine and alanine amino acids, protected with a benzyloxycarbonyl (Z) group at the N-terminus. This compound is known for its ability to form orthorhombic microtubes, making it a valuable building block in peptide synthesis and structural studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Isoleucine-Alanine-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (isoleucine) to a resin support. The benzyloxycarbonyl (Z) group is used to protect the N-terminus of the amino acid. The second amino acid (alanine) is then coupled to the first amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed, and the dipeptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the production of Z-Isoleucine-Alanine-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Isoleucine-Alanine-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA), piperidine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may produce reduced forms .
Applications De Recherche Scientifique
Chemistry: Z-Isoleucine-Alanine-OH is used as a building block in peptide synthesis, enabling the creation of larger peptides and proteins. Its ability to form orthorhombic microtubes makes it valuable in structural studies and materials science .
Biology: In biological research, this compound is used to study protein-protein interactions and peptide-based drug design. Its structural properties allow for the investigation of peptide folding and stability .
Medicine: Its stability and structural properties make it a candidate for developing new drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form microtubes is exploited in creating advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of Z-Isoleucine-Alanine-OH involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions contribute to the compound’s ability to form stable structures and influence biological processes. The benzyloxycarbonyl (Z) group plays a crucial role in protecting the N-terminus, allowing for selective reactions and modifications .
Comparaison Avec Des Composés Similaires
Z-Alanine-Isoleucine-OH: Similar dipeptide with reversed amino acid sequence.
Z-Valine-Alanine-OH: Another dipeptide with valine instead of isoleucine.
Z-Leucine-Alanine-OH: Dipeptide with leucine replacing isoleucine.
Uniqueness: Z-Isoleucine-Alanine-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl (Z) group. This combination allows for the formation of orthorhombic microtubes, a property not commonly observed in other dipeptides .
Propriétés
Numéro CAS |
24787-83-5 |
|---|---|
Formule moléculaire |
C17H24N2O5 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Clé InChI |
ODCYXWIILYCUCZ-UHFFFAOYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-{3-Chloropropoxy}-phenyl]-ethanone](/img/structure/B8513051.png)
![Methyl 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylate](/img/structure/B8513061.png)


![3-(Piperidin-1-yl)-[1,2,4]oxadiazol-5-yl-amine](/img/structure/B8513099.png)





![3-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzonitrile](/img/structure/B8513142.png)
![2,3,4,5-tetrahydro-2,8-dimethyl-5-(4-methylphenethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8513147.png)
![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-chloro-propane](/img/structure/B8513155.png)
